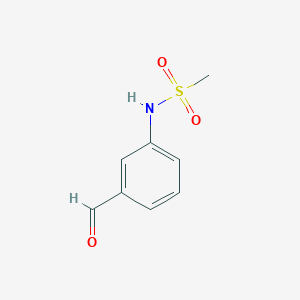

N-(3-formylphenyl)methanesulfonamide

説明

Significance of Sulfonamide and Aldehyde Moieties in Chemical Synthesis and Biological Systems

The academic importance of N-(3-formylphenyl)methanesulfonamide is best understood by examining its core components.

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in pharmaceutical chemistry. ajchem-b.com Sulfonamides, or "sulfa drugs," were the first broadly effective antibacterial agents used systemically, paving the way for the antibiotic revolution in medicine. wikipedia.org Their biological activity is extensive, demonstrating not only antibacterial properties against both Gram-positive and Gram-negative bacteria but also a range of other pharmacological effects, including antiviral, diuretic, hypoglycemic, and anticancer activities. wisdomlib.orgresearchgate.net In medicinal chemistry, the sulfonamide group is valued for its ability to mimic the p-aminobenzoic acid (PABA) structure, allowing it to act as a competitive inhibitor of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, which is essential for folate synthesis. wikipedia.org Beyond medicine, sulfonamides are vital intermediates in organic synthesis. researchgate.net

The aldehyde moiety (-CHO), characterized by a carbonyl group bonded to a hydrogen atom, is one of the most versatile functional groups in organic chemistry. solubilityofthings.comwikipedia.org The electrophilic nature of the carbonyl carbon makes aldehydes highly reactive towards nucleophiles, enabling a wide array of crucial chemical transformations. numberanalytics.com Key reactions involving aldehydes include nucleophilic additions to form alcohols, oxidation to carboxylic acids, and the formation of acetals and imines. solubilityofthings.comwikipedia.org Aldehydes are fundamental building blocks for synthesizing more complex organic molecules. solubilityofthings.com They are also prevalent in nature and industry, contributing to the flavors and aromas of many substances, such as benzaldehyde (B42025) (almonds) and cinnamaldehyde (B126680) (cinnamon), and serving as intermediates in the manufacturing of plastics, dyes, and pharmaceuticals. britannica.com

Historical Context of this compound Research

While specific research detailing the initial discovery and historical development of this compound is not extensively documented in seminal publications, its synthesis falls within well-established and historically significant chemical methods. The preparation of sulfonamides is a fundamental process in organic chemistry.

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net A general process for preparing methanesulfonamide (B31651) and its derivatives by reacting methanesulfonyl chloride with an amine was patented in the early 1970s. google.com This reaction precipitates an amine hydrochloride salt, which can be easily separated. google.com Another well-known protocol involves preparing N-(substituted aryl)sulfonamides by treating an arylamine directly with methanesulfonyl chloride. google.com Therefore, the synthesis of this compound would logically proceed by reacting 3-aminobenzaldehyde (B158843) with methanesulfonyl chloride. The study of the crystal structures, hydrogen bonding, and other intermolecular interactions of various substituted phenylmethanesulfonamides has been a subject of ongoing academic interest to understand how substituents affect their solid-state structures and potential biological activity. nih.govresearchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically grounded overview of this compound, centered exclusively on its chemical nature and academic relevance. The primary objective is to introduce the compound by dissecting the significance of its constituent sulfonamide and aldehyde functional groups, which are pivotal in both synthetic chemistry and biological applications. Furthermore, the article situates the compound within its broader historical and synthetic context by referencing the established methodologies for creating aryl sulfonamides. By presenting its fundamental physicochemical properties in a clear, tabular format, this outline serves to create a foundational understanding of the molecule's characteristics and its potential as a subject for further academic investigation.

Structure

3D Structure

特性

IUPAC Name |

N-(3-formylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSSTWZEANOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383412 | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-05-5 | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-formylphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Formylphenyl Methanesulfonamide

Direct Synthesis Strategies

Direct synthesis strategies for N-(3-formylphenyl)methanesulfonamide involve the formation of the sulfonamide bond or the introduction of the formyl group in the final steps of the synthesis. These methods are often favored for their straightforward nature and potentially higher yields.

Synthesis from Anilines and Methanesulfonyl Chloride Derivatives

A primary and widely utilized method for the formation of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of this compound, this involves the reaction of 3-aminobenzaldehyde (B158843) with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Commonly used bases for this transformation include pyridine, triethylamine (B128534), or an aqueous solution of a carbonate or hydroxide (B78521). The choice of solvent can vary, with dichloromethane (B109758), diethyl ether, and tetrahydrofuran (B95107) being frequently employed. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the desired product. A patent for the preparation of a related compound, 3-amino methanesulfonanilide, from 3-nitroaniline (B104315) and methanesulfonyl chloride highlights a similar approach, where the reaction is carried out at the reflux temperature of the solvent for 3 to 4 hours. mdma.ch

Table 1: Reaction Parameters for the Synthesis of N-aryl Methanesulfonamides

| Parameter | Typical Conditions |

| Starting Materials | Aromatic amine, Methanesulfonyl chloride |

| Base | Pyridine, Triethylamine, Na2CO3, NaOH |

| Solvent | Dichloromethane, Diethyl ether, THF, Toluene, Xylene |

| Temperature | 0 °C to reflux |

| Reaction Time | 1 to 24 hours |

It is crucial to control the reaction conditions to prevent side reactions, such as the formation of bis-sulfonated products, especially when using starting materials with multiple reactive sites.

Formylation Reactions on N-phenylmethanesulfonamide Precursors

An alternative direct approach involves the introduction of the formyl group onto a pre-existing N-phenylmethanesulfonamide scaffold. This can be achieved through various aromatic formylation reactions. The Vilsmeier-Haack and Duff reactions are two classical methods that can be employed for this purpose. wikipedia.orgchemistrysteps.comsynarchive.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. chemistrysteps.comwikipedia.org N-phenylmethanesulfonamide, while not strongly activated, can potentially undergo formylation under these conditions, directing the formyl group to the meta position due to the directing effect of the methanesulfonamido group.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgsynarchive.com This reaction is particularly effective for the ortho-formylation of phenols but can also be applied to other activated aromatic compounds. The success of this reaction on N-phenylmethanesulfonamide would depend on the reactivity of the aromatic ring.

Table 2: Common Aromatic Formylation Reactions

| Reaction | Reagents | Typical Substrates |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich arenes |

| Duff Reaction | Hexamethylenetetramine, Acid | Phenols and other activated arenes |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene (B151609) and its derivatives |

| Reimer-Tiemann | Chloroform, Base | Phenols |

The choice of formylation method would be dictated by the substrate's reactivity and the desired regioselectivity.

Indirect Synthesis Approaches

Indirect synthesis approaches involve the formation of the this compound structure through the modification of functional groups on a pre-assembled phenylmethanesulfonamide (B180765) core. These multi-step strategies offer greater flexibility in the synthesis of complex molecules.

Functional Group Interconversions on Substituted Phenylmethanesulfonamides

This strategy involves the synthesis of a substituted N-phenylmethanesulfonamide with a precursor functional group at the meta-position, which is then converted into a formyl group in a subsequent step. Common precursor functional groups include a hydroxymethyl group or a cyano group.

Oxidation of a Hydroxymethyl Group: N-(3-(hydroxymethyl)phenyl)methanesulfonamide can be oxidized to the corresponding aldehyde, this compound. A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid.

Reduction of a Cyano Group: N-(3-cyanophenyl)methanesulfonamide can be partially reduced to the aldehyde. A common reagent for this conversion is diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential to prevent further reduction to the amine.

Table 3: Functional Group Interconversions to an Aldehyde

| Precursor Functional Group | Reagent(s) |

| -CH2OH (Hydroxymethyl) | MnO2, PCC, Swern Oxidation |

| -CN (Cyano) | DIBAL-H |

| -COCl (Acyl Chloride) | H2, Pd/BaSO4 (Rosenmund reduction) |

| -COOH (Carboxylic Acid) | SOCl2 then reduction |

Protecting Group Strategies in the Synthesis of this compound

In multi-step syntheses, it is often necessary to protect one or more functional groups to prevent them from reacting under certain conditions. For the synthesis of this compound, both the formyl group and the sulfonamide N-H can be protected if necessary.

Protection of the Formyl Group: The formyl group is susceptible to both oxidation and reduction and can react with nucleophiles. A common strategy to protect an aldehyde is to convert it into an acetal (B89532), typically by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. sigmaaldrich.com The resulting cyclic acetal is stable to a wide range of reaction conditions, including basic and organometallic reagents, and can be easily deprotected by treatment with aqueous acid.

Protection of the Sulfonamide N-H: The sulfonamide proton is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for sulfonamides. total-synthesis.comnih.govresearchgate.net It can be introduced by reacting the sulfonamide with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). total-synthesis.comnih.govresearchgate.net

Table 4: Common Protecting Groups for Aldehydes and Sulfonamides

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde (-CHO) | Acetal | Diol, Acid catalyst | Aqueous acid |

| Sulfonamide (-SO2NH-) | Boc | Boc2O, Base (e.g., DMAP) | Strong acid (e.g., TFA) |

The judicious use of protecting groups allows for a greater range of synthetic transformations to be performed on the molecule without affecting sensitive functionalities.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions.

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or supercritical fluids. The synthesis of sulfonamides in aqueous media has been reported, offering a safer and more sustainable alternative. researchgate.net

Catalytic Methods: The use of catalysts can lead to more efficient reactions with higher atom economy and reduced waste. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of N-arylsulfonamides, avoiding the use of potentially genotoxic reagents. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and flow chemistry are two technologies that can significantly enhance the efficiency and sustainability of chemical syntheses. acs.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.govnih.govresearchgate.net

Flow chemistry , where reagents are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control. acs.orgrsc.orgresearchgate.netresearchgate.net The synthesis of sulfonamides in flow reactors has been demonstrated to be an efficient and easily scalable method. acs.orgresearchgate.netresearchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Catalytic Methods

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the synthesis of this compound, traditional methods often employ chlorinated solvents like dichloromethane or ethers. However, advancements in synthetic chemistry offer greener alternatives.

Solvent-Free Approaches: Mechanochemical synthesis, utilizing techniques like ball milling, presents a viable solvent-free alternative. In this method, the solid reactants (3-aminobenzaldehyde and a solid base) and the liquid reagent (methanesulfonyl chloride) are subjected to mechanical forces. This process can facilitate the reaction by increasing the surface area and contact between reactants, often leading to high yields in shorter reaction times without the need for a bulk solvent.

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. orgsyn.orguni.lu For the proposed synthesis of this compound from 3-aminobenzaldehyde and methanesulfonyl chloride, the atom economy can be calculated as follows:

Reaction: C₇H₇NO + CH₃ClO₂S → C₈H₉NO₃S + HCl

Table 2: Atom Economy Calculation

| Parameter | Value |

| Molecular Mass of Desired Product (C₈H₉NO₃S) | 199.23 g/mol |

| Sum of Molecular Masses of Reactants (C₇H₇NO + CH₃ClO₂S) | 121.14 g/mol + 114.55 g/mol = 235.69 g/mol |

| Atom Economy | (199.23 / 235.69) * 100% = 84.53% |

This calculation indicates that, theoretically, a high percentage of the atoms from the reactants can be incorporated into the final product. The main byproduct is hydrochloric acid, which is typically neutralized by a base.

Scale-Up Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications requires careful consideration of several factors:

Thermodynamic Management: The reaction of methanesulfonyl chloride with an amine is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product stability. This may involve using a jacketed reactor with controlled cooling.

Reagent Addition: The controlled, dropwise addition of methanesulfonyl chloride is necessary to manage the reaction rate and temperature.

Byproduct Management: The HCl gas evolved during the reaction needs to be effectively neutralized. On a larger scale, the choice of base and the removal of the resulting salt (e.g., triethylamine hydrochloride) become important logistical considerations. Filtration is a common method for removing these salts.

Purification: While small-scale synthesis may rely on column chromatography for purification, this method is often impractical for larger quantities. Developing a robust crystallization or recrystallization procedure is highly desirable for scalable purification, as it is more cost-effective and generates less solvent waste.

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment and engineering controls (such as a fume hood) are essential, particularly when handling larger quantities.

By addressing these considerations, the synthesis of this compound can be efficiently and safely scaled up to meet the demands of further research.

Chemical Reactivity and Derivatization of N 3 Formylphenyl Methanesulfonamide

Reactions at the Formyl Group

The aldehyde functionality is the primary site for the chemical derivatization of N-(3-formylphenyl)methanesulfonamide, participating in a variety of addition and condensation reactions.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines. For this compound, this reaction typically proceeds in a one-pot fashion by treating the aldehyde with an amine in the presence of a reducing agent. The initial reaction between the aldehyde and the amine forms an imine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for managing chemoselectivity, especially with sensitive functional groups present. Reductive amination is a cornerstone in medicinal chemistry for the synthesis of secondary and tertiary amines. For instance, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted aminomethylphenyl methanesulfonamide (B31651). The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium (B1175870) formate), also provides a pathway to primary amines. mdpi.commdpi.com

Table 1: Examples of Reductive Amination Conditions

| Amine Source | Reducing Agent | Typical Solvent | Product Type |

|---|---|---|---|

| Primary Amine (RNH₂) | Sodium Triacetoxyborohydride | Dichloromethane (B109758) (DCM) | Secondary Amine |

| Ammonia/Ammonium Salt | Sodium Cyanoborohydride | Methanol (B129727) (MeOH) | Primary Amine |

| Secondary Amine (R₂NH) | Sodium Borohydride | Ethanol (EtOH) | Tertiary Amine |

The formyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines. This reaction is often reversible and driven to completion by removing the water formed.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. Oximes are crystalline solids and are useful for the characterization and purification of aldehydes.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. These derivatives are also often highly crystalline and serve as useful derivatives for identification.

These condensation products can be stable final products or serve as intermediates for further transformations, such as reduction to amines or participation in cycloaddition reactions.

The formyl group is susceptible to oxidation to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the Jones reagent

Silver oxide (Ag₂O) in the Tollens' test

Sodium chlorite (B76162) (NaClO₂)

The choice of oxidant is important to avoid unwanted side reactions with the methanesulfonamide group or the aromatic ring. For example, Pinnick oxidation using sodium chlorite is often preferred for its mild conditions and high selectivity for aldehydes. The resulting product would be N-(3-carboxyphenyl)methanesulfonamide.

The formyl group can be readily reduced to a primary alcohol, yielding N-(3-(hydroxymethyl)phenyl)methanesulfonamide. This is a common and high-yielding transformation. Standard reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reagent, typically used in alcoholic solvents like methanol or ethanol. researchgate.net

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is less chemoselective than NaBH₄.

Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

This reduction provides a synthetic handle for further derivatization, such as ether or ester formation at the newly formed hydroxyl group.

The conversion of the formyl group to an alkene (olefin) is a fundamental transformation in organic synthesis, and the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for achieving this. libretexts.org

Wittig Reaction: This reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide (stabilized or unstabilized). wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. HWE reactions with stabilized phosphonate esters generally favor the formation of the (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com The Still-Gennari modification can be employed to favor the (Z)-alkene. nrochemistry.com

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkyl Phosphate Salt (water-soluble, easy to remove) |

| Stereoselectivity | Variable; unstabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes | Generally high; stabilized reagents strongly favor E-alkenes |

| Reactivity | Ylides can be highly basic | Phosphonate carbanions are generally more nucleophilic and less basic |

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters, cyanoacetates, or malononitrile.

When this compound is subjected to Knoevenagel conditions with a compound like diethyl malonate, the reaction yields an α,β-unsaturated product after dehydration. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. researchgate.nettue.nl This reaction is a reliable method for forming carbon-carbon bonds and introducing functionality that can be further manipulated. nih.gov For example, the resulting α,β-unsaturated ester can undergo subsequent reactions like Michael addition or hydrolysis and decarboxylation to form a cinnamic acid derivative.

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is acidic (pKa ≈ 10) and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, enabling derivatization through alkylation and acylation.

N-alkylation of aryl sulfonamides is a common method for synthesizing N-substituted derivatives. The reaction typically proceeds by deprotonation of the sulfonamide nitrogen with a base, followed by nucleophilic attack on an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). The choice of alkylating agent can range from simple alkyl halides to more complex structures.

The general scheme for N-alkylation is as follows:

Deprotonation: The sulfonamide is treated with a base to generate the corresponding sodium or potassium salt.

Nucleophilic Substitution: The resulting anion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to yield the N-alkylated product.

Table 1: Examples of N-Alkylation Reactions on Aryl Sulfonamides This table presents analogous reactions, as specific data for this compound is not readily available. The reactivity is expected to be comparable.

| Sulfonamide Substrate | Alkylating Agent | Base | Solvent | Product |

|---|

N-acylation of sulfonamides produces N-acylsulfonamides, which are important intermediates in organic synthesis and are present in some biologically active molecules. The reaction involves treating the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like sodium hydride or pyridine. Catalytic amounts of bismuth(III) salts have also been shown to be effective for these transformations. researchgate.net

The general procedure for N-acylation is:

Activation of the sulfonamide with a base (e.g., NaH) to form the anion.

Reaction of the anion with the acylating agent (e.g., acetyl chloride, benzoyl chloride) to form the N-acylsulfonamide.

Table 2: Examples of N-Acylation Reactions on Aryl Sulfonamides This table presents analogous reactions. The reactivity of this compound is expected to be similar.

| Sulfonamide Substrate | Acylating Agent | Base/Catalyst | Conditions | Product |

|---|

The Mitsunobu reaction allows for the alkylation of acidic pronucleophiles, including sulfonamides, with primary or secondary alcohols. wikipedia.orgnih.gov This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center. The typical reagents are a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The sulfonamide acts as the nucleophile, attacking the activated alcohol. nih.gov This method is particularly useful for synthesizing N-alkyl sulfonamides under mild, neutral conditions. nih.govpsu.edu

The generalized mechanism involves:

Activation of the alcohol with PPh3 and DEAD to form a good leaving group.

SN2 displacement of the activated hydroxyl group by the sulfonamide nucleophile.

Table 3: Examples of Mitsunobu Reactions with Sulfonamides This table presents analogous reactions to illustrate the scope of the Mitsunobu reaction with sulfonamides.

| Sulfonamide Substrate | Alcohol | Reagents | Solvent | Product |

|---|

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is significantly influenced by the electronic properties of the existing substituents. Both the methanesulfonamido group (-NHSO2CH3) and the formyl group (-CHO) are electron-withdrawing and act as deactivating, meta-directing groups. openstax.orgassets-servd.hostmasterorganicchemistry.com

Formyl Group (-CHO): Strongly deactivating and meta-directing. It directs incoming electrophiles to position 5.

Methanesulfonamido Group (-NHSO2CH3): Deactivating and meta-directing. It directs incoming electrophiles to position 5.

Since both substituents deactivate the ring and direct incoming electrophiles to the same position (C5), the aromatic ring is highly electron-deficient and thus very unreactive towards electrophiles. openstax.org Performing EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions, and yields are expected to be low. Consequently, this is not a common or synthetically useful strategy for derivatizing this molecule.

Nucleophilic Aromatic Substitution (if applicable for substituted derivatives)

Nucleophilic aromatic substitution (SNAr) is generally not feasible on this compound itself, as it lacks a suitable leaving group on the aromatic ring. However, for substituted derivatives that contain a good leaving group (e.g., a halogen) and are activated by electron-withdrawing groups, SNAr becomes a viable reaction pathway. masterorganicchemistry.comlibretexts.org

In a derivative such as N-(5-chloro-3-formylphenyl)methanesulfonamide, the chlorine atom is positioned ortho and para to the two strongly electron-withdrawing groups (formyl and sulfonamido). This electronic arrangement strongly activates the carbon bearing the chlorine for nucleophilic attack. masterorganicchemistry.com A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride ion.

Table 4: Hypothetical Nucleophilic Aromatic Substitution on a Derivative This table illustrates the expected reactivity of a halogenated derivative of this compound.

| Substrate | Nucleophile | Solvent | Expected Product |

|---|

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically require an organohalide or triflate derivative of the aromatic ring. Therefore, a halogenated version of this compound, such as N-(3-bromo-5-formylphenyl)methanesulfonamide, would be a suitable substrate for Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.org It is widely used for the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 5: Representative Metal-Catalyzed Cross-Coupling Reactions This table illustrates the potential cross-coupling reactions using a hypothetical bromo-derivative of this compound.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Expected Product |

|---|

Ring Annulation and Heterocycle Formation via this compound

The utility of this compound as a precursor in the synthesis of heterocyclic ring systems, such as indoles and benzofurans, is a subject of scientific inquiry. These reactions, often involving the formyl group as a key reactive site, can lead to the formation of complex molecular architectures. However, a review of available scientific literature indicates a lack of specific studies on the direct use of this compound for these transformations.

Indole (B1671886) Synthesis

Despite the prevalence of the indole motif in pharmaceuticals and natural products, dedicated research on the synthesis of indoles using this compound as a starting material appears to be limited. Standard indole syntheses, such as the Fischer, Bischler-Möhlau, and Larock methods, utilize different precursors. While the formyl group and the sulfonamide-protected aniline (B41778) functionality present in this compound could theoretically be involved in cyclization reactions to form an indole ring, specific methodologies and reaction conditions for this transformation have not been detailed in the accessible scientific literature. Consequently, no established protocols or research findings can be presented for this specific synthetic route.

Benzofuran (B130515) Synthesis

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is crucial for the optimization and application of chemical transformations. However, in the absence of published studies on the reactivity of this compound in ring annulation and heterocycle formation, there is a corresponding lack of information regarding the mechanisms and kinetics of such potential reactions. Mechanistic investigations, which might involve computational modeling or isotopic labeling studies, and kinetic analyses to determine reaction rates and orders, have not been reported for the indole and benzofuran syntheses starting from this compound. As a result, no data on the mechanistic pathways or kinetic parameters for these specific reactions can be presented.

Structure Activity Relationship Sar Studies of N 3 Formylphenyl Methanesulfonamide Derivatives

Design Principles for SAR Investigations

SAR-driven optimization relies on methodically altering the three main components of the N-(3-formylphenyl)methanesulfonamide scaffold: the formyl group, the central phenyl ring, and the methanesulfonamide (B31651) moiety.

The formyl group (-CHO) is a key feature, offering a reactive handle for chemical modification and a potential site for interaction with biological targets through hydrogen bonding. Its properties can be systematically altered to probe the requirements of a target's binding site.

Reduction to an Alcohol: Converting the aldehyde to a primary alcohol (-CH₂OH) introduces a hydrogen bond donor and increases flexibility, which can lead to new interactions with a receptor.

Oxidation to a Carboxylic Acid: Oxidation to a carboxylic acid (-COOH) introduces a strong hydrogen bond donor/acceptor and a negative charge at physiological pH. This can form potent ionic interactions or, conversely, be detrimental if the binding pocket is hydrophobic.

Conversion to Imines and Oximes: Reacting the aldehyde with amines or hydroxylamines forms imines (-CH=N-R) or oximes (-CH=N-OH), respectively. These modifications alter the steric bulk, electronic distribution, and hydrogen bonding capacity of the group, allowing for a detailed exploration of the binding pocket's shape and electronic environment.

Table 1: Hypothetical SAR of Formyl Group Modifications This table illustrates the principles of SAR; the activity data is hypothetical.

| Compound | Modification (at position 3) | Rationale for Change | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| Parent | -CHO | Baseline; H-bond acceptor | 10.5 |

| Derivative 1A | -CH₂OH | Adds H-bond donor, increases flexibility | 15.2 |

| Derivative 1B | -COOH | Adds strong H-bond donor/acceptor, negative charge | 5.8 |

| Derivative 1C | -CH=N-OH | Adds H-bond donor/acceptor, alters geometry | 8.1 |

The central phenyl ring serves as a scaffold, and its electronic properties and substitution pattern are critical determinants of activity. Adding substituents at the ortho, meta, or para positions relative to the sulfonamide group can influence the molecule's conformation, lipophilicity, and the pKa of the sulfonamide proton. nih.gov

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the sulfonamide N-H proton, potentially enhancing its hydrogen bonding ability. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease its acidity but can participate in hydrophobic or other interactions.

Steric Effects: The size and position of substituents can dictate the molecule's preferred orientation within a binding site. nih.gov Bulky groups may either create favorable van der Waals interactions or cause steric clashes that reduce binding affinity.

Lipophilicity: Adding hydrophobic substituents (e.g., halogens, alkyl groups) can enhance membrane permeability and interactions with hydrophobic pockets in a target protein.

Table 2: Hypothetical SAR of Phenyl Ring Substitutions This table illustrates the principles of SAR; the activity data is hypothetical.

| Compound | Substituent | Position (relative to sulfonamide) | Effect | Hypothetical IC₅₀ (µM) |

|---|---|---|---|---|

| Parent | -H | - | Baseline | 10.5 |

| Derivative 2A | -Cl | 4 | Electron-withdrawing, lipophilic | 7.3 |

| Derivative 2B | -CH₃ | 4 | Electron-donating, lipophilic | 12.1 |

| Derivative 2C | -OCH₃ | 5 | Electron-donating, H-bond acceptor | 9.4 |

| Derivative 2D | -F | 2 | Electron-withdrawing, potential steric influence | 18.9 |

The sulfonamide group (-SO₂NH-) is a cornerstone of many successful drugs, primarily due to its ability to act as a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov Modifications to the methyl group can significantly impact the compound's properties.

Alkyl Chain Homologation: Replacing the methyl group with larger alkyl chains (ethyl, propyl) can increase lipophilicity and explore hydrophobic pockets.

Aryl Substitution: Substituting the methyl group with an aryl ring (e.g., a phenyl group) introduces a large, rigid, and hydrophobic moiety that can engage in π-π stacking or other interactions with aromatic amino acid residues in the target protein. Broad-spectrum antitumor activity often depends on the substituents attached to the nitrogen atom of the sulfonamide group and the benzene (B151609) ring. nih.gov

Table 3: Hypothetical SAR of Sulfonamide Moiety Modifications This table illustrates the principles of SAR; the activity data is hypothetical.

| Compound | R-Group in R-SO₂NH- | Rationale for Change | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| Parent | -CH₃ | Baseline | 10.5 |

| Derivative 3A | -CH₂CH₃ | Increased lipophilicity | 9.1 |

| Derivative 3B | -Phenyl | Adds bulk, potential for π-π stacking | 4.5 |

| Derivative 3C | -Cyclopropyl | Adds constrained, lipophilic group | 11.8 |

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new derivatives. Molecular docking and QSAR modeling are two of the most widely used techniques in this domain.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This technique allows researchers to visualize how this compound derivatives might fit into a protein's active site and identify key intermolecular interactions. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and calculating the binding energy for different poses. mdpi.com For sulfonamide derivatives, key interactions often include:

Hydrogen Bonds: The S=O groups of the sulfonamide are strong hydrogen bond acceptors, while the N-H group is a reliable hydrogen bond donor.

Aromatic Interactions: The central phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ionic or Polar Interactions: The formyl group can act as a hydrogen bond acceptor, influencing the ligand's orientation.

Docking studies can explain why certain modifications enhance activity. For example, a study on different sulfonamide derivatives might reveal that a particularly active compound forms an extra hydrogen bond with a key amino acid residue, an interaction that is not possible for less active analogs. researchgate.net

QSAR is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. chemijournal.com A mathematical model is developed that can predict the activity of new, unsynthesized molecules. nih.gov

The steps to build a 3D-QSAR model include:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled. This set is divided into a training set (to build the model) and a test set (to validate it). researchgate.net

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate an equation that relates the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is assessed using the test set of compounds. A good QSAR model will accurately predict the activities of molecules it has not seen before. researchgate.net

The resulting QSAR models can be visualized as 3D contour maps, highlighting regions where certain properties (e.g., positive charge, bulk, hydrophobicity) are predicted to increase or decrease biological activity, providing a clear roadmap for designing more potent compounds. nih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For a drug molecule to exert its effect, it must adopt a specific conformation that allows it to bind effectively to its biological target. In the case of this compound and its derivatives, conformational analysis provides crucial insights into their structure-activity relationships (SAR). This section explores the conformational preferences of these molecules and the subsequent impact on their biological efficacy.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, valuable insights can be drawn from computational modeling studies and the analysis of structurally related N-aryl sulfonamides. Theoretical calculations and crystal structure data of similar compounds suggest that the geometry of the sulfonamide linker is a key factor in determining the spatial disposition of the aryl ring.

In many N-aryl sulfonamides, the nitrogen atom of the sulfonamide group adopts a planar or near-planar geometry. The orientation of the S-N bond relative to the phenyl ring is a crucial parameter. Studies on related benzenesulfonamides have indicated that the conformational landscape is often dominated by a preference for the amino group to be oriented in a way that minimizes steric hindrance while allowing for favorable intramolecular interactions. For instance, in some crystal structures of methanesulfonanilides, the amide H atom and the methanesulfonyl group are situated on opposite sides of the benzene ring plane. nih.gov

The presence of the formyl group at the meta-position of the phenyl ring in this compound introduces specific electronic and steric influences on the molecule's conformation. The formyl group is an electron-withdrawing group, which can affect the electronic properties of the entire molecule. Furthermore, its size and potential for hydrogen bonding can influence the preferred orientation of the methanesulfonamide side chain.

The biological activity of this compound derivatives is intrinsically linked to their ability to adopt a bioactive conformation. This is the specific three-dimensional structure that the molecule assumes when it binds to its target, such as an enzyme or a receptor. The stability of this bioactive conformation and the energy required to adopt it are critical factors for potency.

For a derivative of this compound to be biologically active, the spatial arrangement of its key functional groups—the formyl group, the sulfonamide moiety, and any additional substituents—must be optimal for interaction with the binding site of the target protein. For example, the oxygen atom of the formyl group might act as a hydrogen bond acceptor, while the NH of the sulfonamide can be a hydrogen bond donor. The phenyl ring can engage in hydrophobic or π-stacking interactions. The precise distances and angles between these groups, dictated by the molecule's conformation, will determine the strength of these interactions.

The introduction of different substituents on the phenyl ring or modifications to the methanesulfonyl group can alter the conformational preferences of the molecule. This, in turn, can lead to significant changes in biological activity. For instance, a bulky substituent might restrict rotation around a key bond, locking the molecule into a conformation that is either more or less favorable for binding.

The following hypothetical data table illustrates how different substitutions on a parent scaffold related to this compound could influence a key torsion angle and, consequently, its biological activity.

| Compound | Substituent (R) | Calculated Dihedral Angle (C-S-N-C, degrees) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | H (this compound) | 75 | 15.2 |

| 2 | 4-Cl | 80 | 10.5 |

| 3 | 4-CH3 | 72 | 18.9 |

| 4 | 2-F | 95 | 25.1 |

This table is a hypothetical representation to illustrate the concept and is not based on experimental data.

In this illustrative table, the introduction of a chloro group at the 4-position is hypothesized to slightly alter the dihedral angle, leading to a more favorable conformation for binding and thus a lower IC50 value (higher potency). Conversely, a bulky methyl group or a fluorine at the ortho position might induce a less favorable conformation, resulting in decreased activity.

Molecular modeling and computational chemistry are powerful tools for investigating the conformational landscape of this compound derivatives. Techniques such as molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and to identify the most stable, low-energy conformations. These studies can help in rationalizing observed SAR and in designing new derivatives with improved biological activity by favoring the adoption of the bioactive conformation.

Biological and Medicinal Chemistry Research Applications of N 3 Formylphenyl Methanesulfonamide Derivatives

Enzyme Inhibition Studies

The structural features of sulfonamides make them adept at interacting with the active sites of various enzymes, often leading to potent and selective inhibition. Research into derivatives of formylphenyl sulfonamides has revealed their potential as inhibitors of key enzymes involved in metabolic and inflammatory pathways.

Specific Enzyme Targets and Their Relevance

Studies on derivatives of 2-formylphenyl sulfonates, positional isomers of the titular compound, have identified them as inhibitors of α-glucosidase and lipoxygenase (LOX). researchgate.net

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. researchgate.net

Lipoxygenases (LOXs): These are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce bioactive lipid mediators, such as leukotrienes and lipoxins. LOXs play a crucial role in inflammatory processes, and their inhibition is a target for the development of anti-inflammatory drugs. researchgate.net

Receptor Binding Assays

Currently, there is a lack of specific research data in the public domain concerning the evaluation of N-(3-formylphenyl)methanesulfonamide derivatives in receptor binding assays.

Receptor Targets and Their Physiological Roles

Without experimental data, potential receptor targets for this class of compounds can only be hypothesized based on the broader activities of sulfonamide-containing molecules.

Ligand-Receptor Interactions

Detailed information on the ligand-receptor interactions of this compound derivatives is not available due to the absence of published binding studies.

Cell-Based Assays

There is currently no specific information available from published scientific literature regarding the use of this compound derivatives in cell-based assays.

Antiproliferative Activity against Cancer Cell Lines

The search for novel anticancer agents is a major focus of medicinal chemistry, and sulfonamide derivatives have been extensively studied for their potential to inhibit cancer cell growth. The antiproliferative activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Derivatives of benzenesulfonamide (B165840) and methanesulfonamide (B31651) have demonstrated significant cytotoxic effects across various cancer types. For instance, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity. Among these, certain compounds showed potent activity; for example, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) exhibited high antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. Furthermore, pentafluoro derivatives within this series displayed higher antiproliferative activity than the standard drug doxorubicin (B1662922) against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells.

In another study, β-phenylalanine derivatives containing sulfonamide moieties were synthesized and screened against the A549 human lung adenocarcinoma cell line. The most active compounds were identified as N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide and (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide. These lead candidates were also evaluated in small cell lung cancer lines (H69 and H69AR), showing activity in both drug-sensitive and multidrug-resistant models. Similarly, methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines were screened against several human cancer cell lines, with some compounds inhibiting the growth of colon (COLO-205) cancer cells.

The structural framework of these molecules plays a crucial role in their activity. Structure-activity relationship (SAR) studies on certain benzenesulfonamide derivatives revealed that less sterically hindered substitutions, such as methyl and ethyl groups, on the aromatic rings tend to increase anticancer activity. Conversely, electron-donating groups on the ring generally result in more promising anticancer activity than electron-withdrawing groups.

| Compound Class | Cancer Cell Line | Key Findings (IC₅₀) | Reference |

|---|---|---|---|

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC (Neuroblastoma) | Compound 5i: 24.9–25.2 μM (Higher than etoposide) | |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | MDA-MB-231 (Breast) | Compound 6d: 30.4 μM (Higher than etoposide) | |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | CCRF-CEM (Leukemia) | Pentafluoro derivatives showed higher activity than doxorubicin. | |

| β-Phenylalanine Sulfonamides | A549 (Lung) | Compounds identified as highly active in initial screening. | |

| β-Phenylalanine Sulfonamides | H69 / H69AR (Small Cell Lung) | Lead candidates showed activity in drug-sensitive and resistant models. | |

| Methanesulfonamide Thiazolines | COLO-205 (Colon) | Compounds 2g and 3f inhibited growth by 36% at 1x10⁻⁵ M. | |

| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | A549, HeLa, MCF-7, Du-145 | Potent activity with IC₅₀ values ranging from 1.98 to 2.72 μM. |

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Sulfonamide derivatives have a long history as antibacterial drugs, and research continues to explore new variations of this scaffold for improved or novel antimicrobial properties.

Studies have shown that certain sulfonamide derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For example, an investigation into the antimicrobial properties of specific sulfonamide derivatives against 50 clinical isolates of Staphylococcus aureus found that N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid exhibited the strongest inhibition. Notably, one of these compounds demonstrated higher efficacy against 21 methicillin-resistant S. aureus (MRSA) isolates than the antibiotic oxacillin (B1211168), suggesting that electron-withdrawing groups on the phenyl ring can significantly enhance antimicrobial activity.

The antifungal potential of related structures has also been explored. A study on novel fluorinated chalcones, which can be synthesized from formyl precursors, evaluated their activity against pathogenic fungi like Candida albicans and Aspergillus niger. The results indicated that compounds bearing an indole (B1671886) ring attached to the olefinic carbon possessed the most potent antimicrobial activity, with zones of inhibition (ZOI) against A. niger reaching up to 26 mm, which was superior to the standard drug fluconazole. This highlights the potential of combining the formylphenyl scaffold with other bioactive moieties to create effective antimicrobial agents.

| Compound Class | Microorganism | Key Findings | Reference |

|---|---|---|---|

| N-(hydroxynitrophenyl)benzenesulfonamides | Staphylococcus aureus (MRSA) | Compound I showed higher activity than oxacillin against 21 isolates. | |

| N-(hydroxynitrophenyl)benzenesulfonamides | S. aureus ATCC 29213 | MIC values of 32-64 μg/mL for the most active compounds. | |

| Fluorinated Chalcones | Aspergillus niger | Compound B3 showed a Zone of Inhibition (ZOI) of 26 mm. | |

| Fluorinated Chalcones | Candida albicans | Compound B3 showed a ZOI of 22 mm. | |

| Fluorinated Chalcones | Escherichia coli | Compound B3 showed a ZOI of 22 mm. | |

| Fluorinated Chalcones | Bacillus subtilis | Compound B3 showed a ZOI of 29 mm, higher than benzyl (B1604629) penicillin. |

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have been investigated as potential anti-inflammatory agents, often by targeting key mediators of the inflammatory cascade, such as cytokines and enzymes.

One area of focus has been the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. A series of phenyl sulfonamide derivatives were designed and evaluated for their ability to modulate the pulmonary inflammatory response. Within this series, the tetrafluorophthalimide (B2386555) analogue LASSBio-1439 demonstrated an in vitro anti-TNF-α effect comparable to the standard drug thalidomide.

Other research has targeted cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones were designed as orally effective anti-inflammatory drug candidates. One prototype from this series, LASSBio-930, was found to reduce carrageenan-induced rat paw edema and was identified as a non-selective COX inhibitor. Similarly, a study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines found that compound 2i exhibited 34.7% anti-inflammatory activity in the carrageenan-induced paw edema model, which was comparable to the standard drug phenylbutazone (B1037) (37% activity). The mechanism of action for some benzamide (B126) derivatives has been linked to the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of TNF-α.

| Compound Class | Model/Target | Key Findings | Reference |

|---|---|---|---|

| Phenyl Sulfonamide Derivatives | TNF-α Production | LASSBio-1439 showed an in vitro anti-TNF-α effect similar to thalidomide. | |

| Methanesulfonamide Acylhydrazones | Carrageenan-induced Paw Edema (Rat) | LASSBio-930 reduced edema, acting as a non-selective COX inhibitor. | |

| Methanesulfonamide Thiazolines | Carrageenan-induced Paw Edema (Rat) | Compound 2i showed 34.7% inhibition, comparable to phenylbutazone. | |

| N-substituted Benzamides | NF-kappaB / TNF-α | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α. |

Immunomodulatory Properties

The immune system's response can be modulated by chemical agents, which can either enhance or suppress its functions. While many compounds exhibit pro-inflammatory or anti-inflammatory effects, the broader term "immunomodulatory" refers to any alteration of the immune response. Research into sulfonamide derivatives has revealed their potential to act as immunomodulators.

In Vitro and In Vivo Studies on Biological Pathways

Modulation of Kinase Pathways

Protein kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Sulfonamide-containing molecules have emerged as a versatile scaffold for designing potent and selective kinase inhibitors.

The sulfonamide moiety has been incorporated into inhibitors targeting various kinase families:

Tyrosine Kinases: Sulfonamides can act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression. For example, derivatives have been developed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor crucial for angiogenesis. Several compounds showed potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range, comparable to the drug sorafenib.

PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth and survival. A series of sulfonamide methoxypyridine derivatives were synthesized as dual inhibitors of PI3K and mTOR. One compound, 22c, demonstrated potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM), and effectively induced cell cycle arrest and apoptosis in cancer cells.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. A study focused on synthesizing 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives as inhibitors of human cyclin-dependent kinase 2 (CDK2). The parent compound in this series proved to be a potent inhibitor with an IC₅₀ value of 0.21 μM. Structure-activity studies showed that modifications to the sulfonamide group significantly impacted potency.

These studies demonstrate that the sulfonamide scaffold can be effectively utilized to design inhibitors that target different classes of kinases, highlighting its importance in the development of targeted therapies.

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in transducing a wide variety of extracellular signals. They are major targets for drug discovery. While many drugs target the primary (orthosteric) binding site, there is growing interest in allosteric modulators that bind to a different site on the receptor to fine-tune its activity.

Sulfonamide derivatives have been identified as modulators for several GPCRs. In one study, a series of sulfonamide compounds were developed and screened as agonists for GPR120, a receptor implicated in type 2 diabetes and inflammation. A bioluminescence resonance energy transfer (BRET) competition binding assay was used to identify a potent GPR120 agonist, compound D5, which also showed a significant glucose-lowering effect in an animal model of diabetes.

Ion Channel Modulation

Ion channels are crucial proteins that regulate the flow of ions across cell membranes, making them important targets for therapeutic drugs. researchgate.net While specific studies detailing the activity of this compound on ion channels are not prevalent, the general class of sulfonamides has been identified as capable of modulating these targets.

Research has shown that compounds featuring a biaryl-sulfonamide motif can act as openers for voltage-gated potassium (K V) channels. nih.govresearchgate.net Furthermore, some sulfonamide derivatives have been investigated as modulators of voltage-gated sodium (Na V) channels, which are critical for the function of the heart, nervous system, and muscles. nih.govgoogle.comgoogle.com For instance, certain sulfonamide series have been identified as capable of blocking the NaV1.7 channel, a target linked to pain sensation. nih.gov These findings suggest that the sulfonamide scaffold is a viable starting point for the development of new ion channel modulators, although the specific effect of the this compound structure would require dedicated investigation.

Prodrug Strategies Involving this compound Derivatives

Prodrugs are inactive or less active molecules that are converted into active drugs within the body, a strategy often used to overcome challenges in drug delivery, such as poor solubility or rapid metabolism. rsc.org There are no specific prodrugs of this compound reported in the reviewed literature. However, its chemical structure contains functional groups amenable to prodrug design.

The aromatic aldehyde (formyl) group is metabolically labile and can be a target for prodrug modification. nih.gov One strategy involves masking the aldehyde, for example, by converting it into a thiazolidine (B150603) or an acylal (geminal diacetate), which can be cleaved by enzymes like esterases in vivo to release the active aldehyde-containing compound. nih.govrsc.orgmdpi.com This approach has been explored to protect the aldehyde from premature oxidation and improve metabolic stability. nih.govmdpi.com Additionally, the sulfonamide group itself can be part of a prodrug strategy. For instance, N-acylsulfonamides have been developed as prodrugs that undergo slow bioconversion by hepatic carboxylesterases to release the active agent, thereby prolonging its effect. nih.gov

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy and reducing side effects. mdpi.comstanford.edu This is often achieved using nanocarriers. While systems specifically designed for this compound have not been described, research on delivering other sulfonamides provides a blueprint for potential applications.

Nanoparticle-based systems are a promising approach for the targeted delivery of therapeutic agents. mdpi.com Various nanocarriers, such as those made from chitosan (B1678972), have been used to encapsulate sulfonamide-containing compounds. mdpi.commdpi.com These nanoformulations can improve the pharmacokinetic profile of the drug by increasing solubility, stability, and permeability across membranes. mdpi.com For example, sulfonamide-1,2,3-triazole hybrids loaded onto chitosan nanoparticles showed enhanced antiparasitic activity compared to the free compounds. mdpi.com Similarly, sulfonamide nanoparticles have been synthesized and shown to have potent antibacterial activity. nih.gov Such nanotechnology-based systems could potentially be adapted for derivatives of the this compound scaffold to target specific tissues or cells, such as tumors or sites of infection. biorxiv.orgnih.govresearchgate.net

Investigation of Specific Biological Activities (e.g., anticancer, antibacterial)

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including notable anticancer and antibacterial drugs. rug.nlbenthamdirect.comnih.gov

Anticancer Activity Numerous sulfonamide derivatives have shown significant antitumor activity through various mechanisms. rug.nlbenthamdirect.comnih.gov Marketed anticancer drugs like Belinostat and Dabrafenib contain a sulfonamide moiety. mdpi.com Research has demonstrated that novel sulfonamide-based compounds can inhibit the proliferation of various cancer cell lines. The table below summarizes the in vitro anticancer activity of representative sulfonamide derivatives from the literature, highlighting their potential as a chemical class.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide (E7070) | A549 (Non-small cell lung cancer) | Not specified, but active | nih.gov |

| Aryl Sulfonamide (Indisulam) | HCT116 (Colon cancer) | Not specified, but active | aacrjournals.org |

| Various Sulfonamide Derivatives | HCT-116 (Colon cancer) | pIC₅₀ values reported | mdpi.com |

Antibacterial Activity Sulfonamides were among the first effective chemotherapeutic agents used for bacterial infections. nih.govjocpr.com Their mechanism often involves inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai Modern research continues to explore new sulfonamide derivatives to combat the rise of drug-resistant pathogens. nih.gov Studies have shown that novel sulfonamides possess good, concentration-dependent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. jocpr.comresearchgate.net

The table below presents the antibacterial activity of several example sulfonamide derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| Novel Sulfonamide Derivatives (1b-d) | S. aureus (including MRSA & VRSA) | MIC | 64 - 512 µg/mL | jocpr.com |

| Sulfonamide Nanoparticles | E. coli, K. pneumoniae, S. aureus, B. subtilis | Not specified | Active against all tested strains | nih.gov |

| Various Sulfonamide Derivatives | P. Mirabilis, P. Aeruginosa, E. Coli, S. Aureus | MIC | 4 - 32 µg/mL (for most active compounds) | researchgate.net |

Mechanism of Action Elucidation

The anticancer effects of sulfonamide derivatives are attributed to a wide range of mechanisms, underscoring the scaffold's versatility. rug.nlnih.goveurekaselect.com Rather than a single mode of action, different structural modifications lead to inhibition of various targets crucial for cancer cell survival and proliferation.

Key mechanisms of action for anticancer sulfonamides include:

Carbonic Anhydrase Inhibition: By inhibiting carbonic anhydrase, sulfonamides can disrupt pH regulation in cancer cells, hindering their growth. rug.nlbenthamdirect.comnih.gov

Cell Cycle Arrest: Some sulfonamides, such as E7070, can disturb the cell cycle at multiple points, including the G1/S and G2/M transitions. rug.nlbenthamdirect.comnih.gov This is often achieved by altering the expression of cyclins and cyclin-dependent kinases (CDKs). nih.gov

Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by disrupting microtubule assembly, which is essential for cell division. rug.nlbenthamdirect.commdpi.com

Kinase Inhibition: The sulfonamide structure is present in several tyrosine kinase inhibitors, such as Dabrafenib, which block critical signaling pathways involved in cancer progression. mdpi.comnih.gov

Epigenetic Modulation: Some sulfonamides, like Belinostat, function as histone deacetylase (HDAC) inhibitors, representing an epigenetic approach to cancer therapy. mdpi.comnih.gov

Inhibition of Angiogenesis: By inhibiting matrix metalloproteinases (MMPs), certain sulfonamides can interfere with the formation of new blood vessels that tumors need to grow. rug.nlnih.goveurekaselect.com

Splicing Inhibition: The anticancer agent indisulam (B1684377) has a unique mechanism where it induces the degradation of a protein called RBM39, which is involved in pre-mRNA splicing. aacrjournals.orgh1.co

Advanced Spectroscopic and Analytical Characterization in Research of N 3 Formylphenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the covalent structure of N-(3-formylphenyl)methanesulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The methyl (CH₃) protons of the methanesulfonyl group would typically appear as a sharp singlet in the upfield region. The proton of the sulfonamide (N-H) group would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic region would display more complex patterns for the four protons on the phenyl ring. Due to the meta-substitution pattern, one would expect to see signals for H-2, H-4, H-5, and H-6, with their multiplicity determined by spin-spin coupling with neighboring protons. The formyl (aldehyde) proton (-CHO) would appear as a distinct singlet in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. A signal in the upfield region would correspond to the methyl carbon. The aromatic region would show six distinct signals for the six carbons of the phenyl ring (four CH and two quaternary carbons). The carbon atom attached to the nitrogen (C-3) and the carbon of the formyl group (C-1) would be influenced by their respective substituents. The carbonyl carbon of the aldehyde group is characteristically found in the far downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (sulfonyl) | ¹H | ~3.0 | Singlet |

| Aromatic CH | ¹H | ~7.2 - 7.8 | Multiplets (ddd, t, etc.) |

| NH | ¹H | Variable (broad) | Broad Singlet |

| CHO | ¹H | ~9.9 | Singlet |

| CH₃ (sulfonyl) | ¹³C | ~39 | Quartet |

| Aromatic CH | ¹³C | ~120 - 135 | Doublet |

| Aromatic C-N | ¹³C | ~138 | Singlet |

| Aromatic C-CHO | ¹³C | ~137 | Singlet |

| C=O (aldehyde) | ¹³C | ~192 | Singlet |

Note: Predicted values are based on general principles and data from similar N-(substituted phenyl)-methanesulfonamide compounds. Actual values may vary based on solvent and experimental conditions. researchgate.netrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the connectivity of the protons on the aromatic ring, showing, for example, a correlation between H-4 and H-5, and between H-5 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. ustc.edu.cn This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is essential for identifying longer-range connections (two or three bonds) between protons and carbons. ustc.edu.cn It allows for the assembly of different molecular fragments. Key correlations would include the one between the formyl proton and the aromatic carbons C-2 and C-4, and between the NH proton and the aromatic carbons C-2 and C-4, confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm conformational details, such as the spatial proximity between the N-H proton and the H-2 or H-4 protons on the aromatic ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | H-4 ↔ H-5; H-5 ↔ H-6 | Confirms connectivity of aromatic protons. |

| HSQC | Aromatic H's ↔ Aromatic C's; CH₃ (¹H) ↔ CH₃ (¹³C) | Links protons to their directly bonded carbons. |

| HMBC | CHO (¹H) ↔ C-2, C-4 (¹³C); NH (¹H) ↔ C-2, C-4 (¹³C) | Confirms placement of formyl and methanesulfonamide (B31651) groups. |

| NOESY | NH (¹H) ↔ H-2, H-4 (¹H) | Provides through-space conformational information. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound (C₈H₉NO₃S). uni.lu This technique can distinguish between compounds that have the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. The monoisotopic mass is a critical piece of data obtained from HRMS. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₀NO₃S⁺ | 200.03760 |

| [M+Na]⁺ | C₈H₉NNaO₃S⁺ | 222.01954 |

| [M+K]⁺ | C₈H₉KNO₃S⁺ | 237.99348 |